![molecular formula C9H7Br3O2 B6306401 Ethyl 2,4,6-tribromobenzoate CAS No. 861781-97-7](/img/structure/B6306401.png)
Ethyl 2,4,6-tribromobenzoate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2,4,6-tribromobenzoate or its derivatives are used as precursors or intermediates in the synthesis of diverse heterocyclic compounds. For example, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with a similar structure, has been used to synthesize a wide range of trifluoromethyl heterocycles, such as oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, indicating the versatility of such compounds in chemical synthesis (Honey et al., 2012).
Characterization and Synthesis of Fine Particles
Controlled precipitation of similar compounds like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate has been utilized to produce fine particles of various sizes and morphologies. This is important for diagnostic imaging and other applications. The synthesis process also reveals information about polymorphic forms of the drug, which is crucial for understanding the material's properties and behavior (Bosch et al., 2004).
Material Synthesis
Ethyl 2,4,6-tribromobenzoate derivatives are used in the synthesis of novel materials. For example, the study on the synthesis of Ethyl 3,5-Dibromobenzoate as a raw material for preparing dendritic polymers shows the compound's importance in the creation of complex molecular architectures. This process involves steps like diazotization and reductive deamination, indicating the compound's role in advanced material synthesis (Yun-mei, 2011).
Future Directions
Mechanism of Action
Target of Action
Ethyl 2,4,6-tribromobenzoate is a complex compound and its primary targets are not well-defined. The compound’s targets could be various, depending on the environmental context and the organism it interacts with. More research is needed to identify specific targets .
Mode of Action
It is known that brominated compounds can undergo various reactions, including oxidative and hydrolytic debromination . These reactions can lead to the formation of different intermediates, which can further interact with other molecules in the system .
Biochemical Pathways
For instance, they can affect the redox state of the system, influence the activity of various enzymes, and disrupt cellular signaling pathways .
Result of Action
They can cause oxidative stress, disrupt cellular signaling pathways, and potentially lead to cytotoxicity .
Action Environment
The action, efficacy, and stability of Ethyl 2,4,6-tribromobenzoate can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH, temperature, and redox state of the environment can all affect its reactivity and stability . Furthermore, the compound’s action can also be influenced by biological factors, such as the characteristics of the organisms it interacts with .
properties
IUPAC Name |
ethyl 2,4,6-tribromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITGESXYPLANNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4,6-tribromobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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